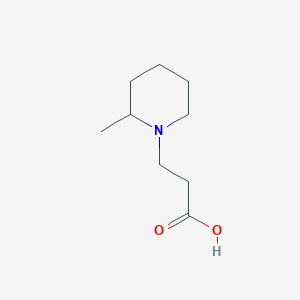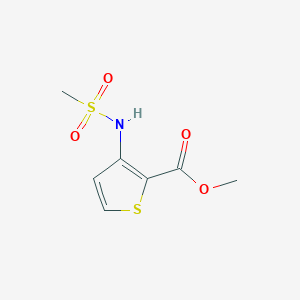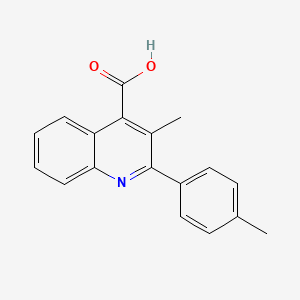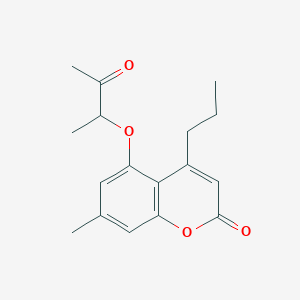
3-(2-Methylpiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
“3-(2-Methylpiperidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “3-(2-Methylpiperidin-1-yl)propanoic acid” is 1S/C9H17NO2/c1-8-4-2-3-6-10(8)7-5-9(11)12/h8H,2-7H2,1H3,(H,11,12) . The SMILES string is CC1CCCCN1CCC(O)=O .Physical And Chemical Properties Analysis
The compound “3-(2-Methylpiperidin-1-yl)propanoic acid” is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen
Flavor Compounds in Foods
Research on branched aldehydes, including compounds structurally related to 3-(2-Methylpiperidin-1-yl)propanoic acid, has shown their significance as flavor compounds in many food products. The production and degradation of these aldehydes from amino acids are critical for controlling the formation of desired flavor levels in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).
Neuropharmacology
The study of ionotropic glutamate receptors, including NMDA receptors, involves compounds that share functional groups with 3-(2-Methylpiperidin-1-yl)propanoic acid. Such research has implications for understanding the molecular mechanisms of neurotransmission and the potential development of neuroprotective drugs (Horak et al., 2014).
Biomass-Derived Chemicals
The microbial production and downstream processing of chemicals such as 1,3-propanediol, derived from biomass, have been reviewed, highlighting the significant role of carboxylic acids and related compounds in biotechnology. These studies focus on the recovery and purification of biologically produced diols, essential for the development of sustainable chemical production processes (Xiu & Zeng, 2008).
Carboxylic Acid Extraction
The extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids has been explored, with findings relevant to the separation of compounds like 3-(2-Methylpiperidin-1-yl)propanoic acid. This research supports the development of efficient methods for the separation and purification of carboxylic acids, contributing to various applications including environmental engineering and chemical manufacturing (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts have been studied, providing insights into the mechanisms by which compounds like 3-(2-Methylpiperidin-1-yl)propanoic acid could affect microbial growth and productivity. Understanding these effects is crucial for the optimization of microbial processes used in the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-4-2-3-6-10(8)7-5-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXGDMFQJSOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)



![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)